molecular formula C18H15N5S B10871517 4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10871517
M. Wt: 333.4 g/mol
InChI Key: RZJNSQFPVKFHAI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and benzimidazole moieties in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as piperidine and under reflux conditions. For example, the reaction of 2-guanidinobenzimidazole with 4-(methylsulfanyl)benzaldehyde in the presence of piperidine yields the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) occurs through binding to the active site of the enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it effective against cancer cells and microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-benzimidazole derivatives such as:

  • 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4,4-dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines

Uniqueness

What sets 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE apart is the presence of the methylsulfanyl group, which imparts unique electronic and steric properties to the compound. This modification can enhance its biological activity and selectivity towards specific molecular targets .

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C18H15N5S/c1-24-13-9-6-12(7-10-13)8-11-16-21-17(19)22-18-20-14-4-2-3-5-15(14)23(16)18/h2-11H,1H3,(H2,19,20,22)/b11-8+

InChI Key

RZJNSQFPVKFHAI-DHZHZOJOSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C2=NC(=NC3=NC4=CC=CC=C4N23)N

Canonical SMILES

CSC1=CC=C(C=C1)C=CC2=NC(=NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.